molecular formula C19H20O3 B14249866 Diphenylmethyl 2-methyl-3-oxopentanoate CAS No. 314248-85-6

Diphenylmethyl 2-methyl-3-oxopentanoate

Cat. No.: B14249866
CAS No.: 314248-85-6
M. Wt: 296.4 g/mol
InChI Key: QNZBZXMJBHSWHL-UHFFFAOYSA-N
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Description

Diphenylmethyl 2-methyl-3-oxopentanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl 2-methyl-3-oxopentanoate typically involves the esterification of 2-methyl-3-oxopentanoic acid with diphenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 2-methyl-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Diphenylmethyl 2-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diphenylmethyl 2-methyl-3-oxopentanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic rings may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-oxopentanoate: Similar in structure but lacks the diphenylmethyl group.

    Diphenylmethyl acetate: Contains the diphenylmethyl group but has a different ester component.

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Used as a green solvent, similar in its ester structure.

Uniqueness

Diphenylmethyl 2-methyl-3-oxopentanoate is unique due to the combination of its aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic stability and aliphatic reactivity are required.

Properties

CAS No.

314248-85-6

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

benzhydryl 2-methyl-3-oxopentanoate

InChI

InChI=1S/C19H20O3/c1-3-17(20)14(2)19(21)22-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,3H2,1-2H3

InChI Key

QNZBZXMJBHSWHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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